3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
Compound ID: D220-0953
Molecular Formula: C₂₁H₂₃N₃O₅
Molecular Weight: 397.43 g/mol
Key Properties:
- logP: 4.81 (indicative of moderate lipophilicity)
- Hydrogen Bond Acceptors: 8
- Polar Surface Area: 82.765 Ų (suggesting moderate solubility in polar solvents)
- Stereochemistry: Achiral .
This compound features a 1,2,5-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 4 and a benzamide moiety at position 2. The 3,4-dimethoxy groups on the phenyl ring may contribute to electronic effects and binding affinity in biological systems .
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C21H23N3O5/c1-4-5-11-28-16-8-6-7-15(12-16)21(25)22-20-19(23-29-24-20)14-9-10-17(26-2)18(13-14)27-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,22,24,25) |
InChI Key |
JHWSPLUMGBOSRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Dimethoxyphenyl Group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to introduce the dimethoxyphenyl moiety.
Formation of the Benzamide Core: This can be done through amidation reactions where the amine group reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,5-Oxadiazole and Benzamide Motifs
The following compounds share the 1,2,5-oxadiazole scaffold and benzamide functionalization but differ in substituents, leading to variations in physicochemical and biological properties:
Table 1: Key Structural and Functional Comparisons
‡Cytotoxicity against A549, MCF7, or HepG2 cell lines.
Impact of Substituents on Properties and Activity
These groups may also stabilize the oxadiazole ring via resonance effects . The trifluoromethyl group in 11 contributes to antiproliferative activity (IC₅₀: 2.73 μM against cancer cells), likely due to enhanced binding to hydrophobic pockets in target proteins .
Electron-Donating Groups (e.g., -OCH₃, -CH₃) :
- The 3,4-dimethoxy groups in D220-0953 lower logP compared to nitro/trifluoromethyl analogs, balancing hydrophobicity and solubility. Methoxy groups can participate in hydrogen bonding with biological targets .
- Compound 47 (3-methyl) has a lower molecular weight (337.38 g/mol) and logP (~3.9), favoring metabolic stability but possibly reducing target affinity .
Halogen Substituents (e.g., -F, -Cl) :
Biological Activity
3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of 3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is . The structure features a butoxy group and a 1,2,5-oxadiazole ring substituted with a 3,4-dimethoxyphenyl moiety. This configuration is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Activity : A study demonstrated that oxadiazole derivatives effectively inhibited Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes.
- Antifungal Activity : Compounds similar to 3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide have shown efficacy against fungal strains by targeting cell wall synthesis pathways .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 µg/mL |
| Compound B | E. coli | 1 µg/mL |
| Compound C | Candida albicans | 0.25 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The activation of specific signaling pathways leads to programmed cell death in cancerous cells. For example, studies have shown that certain oxadiazole compounds inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis .
- Case Studies : In vitro studies on breast cancer cell lines revealed that compounds with similar structures significantly reduced cell viability compared to control groups .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 10 | |
| HeLa | 15 | |
| A549 | 12 |
Anti-inflammatory Activity
Inflammation is a key factor in various diseases, including cancer and autoimmune disorders. Compounds like 3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide have shown potential anti-inflammatory effects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
